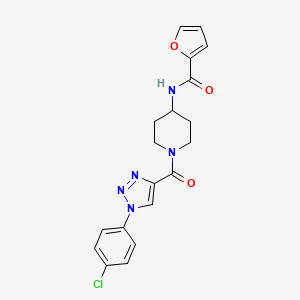
N-(1-(1-(4-clorofenil)-1H-1,2,3-triazol-4-carbonil)piperidin-4-il)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is an intricate chemical compound notable for its diverse applications across various scientific fields. It features a complex molecular structure characterized by a furan ring, piperidine, and triazole moieties, along with a chlorophenyl group. This synthesis results in a versatile compound used in numerous research and industrial contexts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it serves as a scaffold for constructing more complex organic molecules due to its reactive functional groups. It is often used in the synthesis of heterocyclic compounds and as a precursor for developing new chemical entities.
Biology
Biologically, it is researched for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. It has shown promise in the modulation of biochemical pathways, influencing cellular processes.
Medicine
Medically, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, it is employed in the manufacture of advanced materials, serving as an intermediate in the synthesis of polymers and other specialized materials. It is also used in the development of novel agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multi-step organic reactions It begins with the preparation of the triazole core through a Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the "click" reaction, between an azide and an alkyne in the presence of a copper(I) catalyst Following this, the piperidine ring is introduced via reductive amination, and the furan ring is coupled through an amidation reaction
Industrial Production Methods
For industrial-scale production, the synthesis pathway often utilizes continuous flow chemistry to enhance efficiency and yield. Key steps may include the optimized conditions of click reactions, automated amidation processes, and precise control over reaction temperature and pressure to maintain consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is reactive towards various chemical transformations. These include:
Oxidation: : Undergoes oxidation to yield corresponding carbonyl or carboxyl compounds.
Reduction: : Can be reduced to form amine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride are employed.
Substitution: : Conditions vary but may involve halogen exchange or nucleophilic aromatic substitution.
Major Products Formed
The primary products formed include substituted amines, alcohols, and carboxyl derivatives, which can further undergo subsequent reactions to generate more complex molecules.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, such as enzymes and receptors. The triazole and furan rings play crucial roles in binding affinity and selectivity. It often acts by inhibiting enzyme activity, blocking substrate access, or modifying receptor function. The precise mechanisms depend on the specific application, with pathways involving modulation of signal transduction and gene expression being common.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-chlorophenyl)-3-(4-piperidinyl)-1H-1,2,3-triazole
N-(1-(2-furanyl)piperidin-4-yl)-4-chlorobenzamide
4-chloro-N-(2-furylmethyl)-1H-1,2,3-triazole
These compounds share structural similarities but differ in their functional applications and reactivity, highlighting the unique properties of the compound .
This intricate compound thus showcases diverse applications, from fundamental chemical synthesis to advanced industrial processes and cutting-edge medical research.
Propiedades
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXROLCSFGBER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
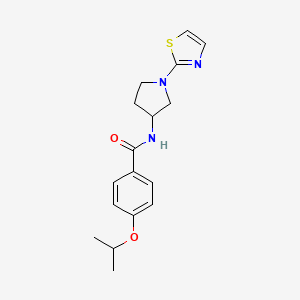
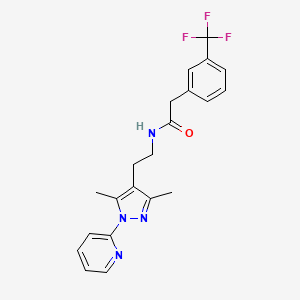
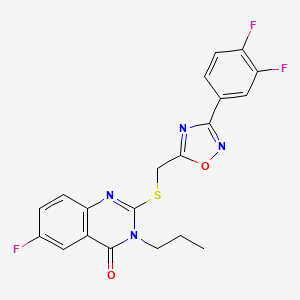
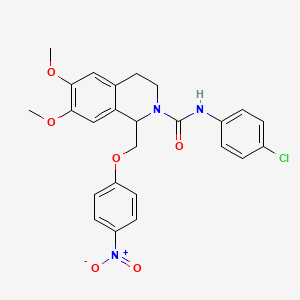
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)
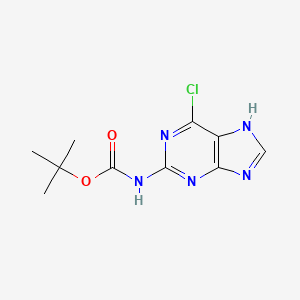
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
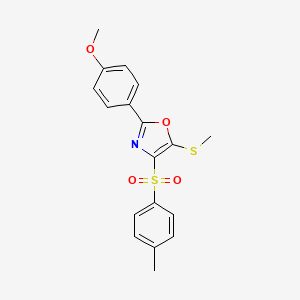
![3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2416188.png)
![8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2416189.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2416190.png)
![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416195.png)
